molecular formula C8H11NO2 B1267551 Ethyl 4-methyl-1h-pyrrole-3-carboxylate CAS No. 2199-49-7

Ethyl 4-methyl-1h-pyrrole-3-carboxylate

Cat. No. B1267551
CAS RN: 2199-49-7
M. Wt: 153.18 g/mol
InChI Key: MMDOYVVZUVZLHQ-UHFFFAOYSA-N
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Patent
US05597471

Procedure details

Based on D. O. Cheng, T. L. Bowman, E. LeGoff, J. Heterocyclic Chem. 13, 1145 (1976), 3,4-dimethylpyrrole was synthesized starting from p-toluol-sulfonylmethyliso-cyanide and crotonic-acid-ethyl-ester. The dimethyl compound was quickly obtained after reduction of the intermediary 3-(ethoxycarbonyl)-4-methylpyrrole, but at only 18% total yield. The material had a melting point of 25°-28° C. H-NMR (CDCl3): 2.04 (s, 6H), 6.50 (d, 2H), 7.33 (s br, 1H).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-toluol sulfonylmethyliso-cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=CC(O)=[CH:3][CH:2]=1.S(=[CH:12][N+:13]#[C-:14])(=O)=O.[CH2:15]([O:17][C:18](=[O:22])/[CH:19]=[CH:20]/[CH3:21])[CH3:16]>>[CH3:3][C:2]1[C:1]([CH3:8])=[CH:6][NH:13][CH:12]=1.[CH2:15]([O:17][C:18]([C:19]1[C:20]([CH3:21])=[CH:14][NH:13][CH:12]=1)=[O:22])[CH3:16] |f:0.1|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
p-toluol sulfonylmethyliso-cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)O)C.S(=O)(=O)=C[N+]#[C-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(\C=C\C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CNC=C1C
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05597471

Procedure details

Based on D. O. Cheng, T. L. Bowman, E. LeGoff, J. Heterocyclic Chem. 13, 1145 (1976), 3,4-dimethylpyrrole was synthesized starting from p-toluol-sulfonylmethyliso-cyanide and crotonic-acid-ethyl-ester. The dimethyl compound was quickly obtained after reduction of the intermediary 3-(ethoxycarbonyl)-4-methylpyrrole, but at only 18% total yield. The material had a melting point of 25°-28° C. H-NMR (CDCl3): 2.04 (s, 6H), 6.50 (d, 2H), 7.33 (s br, 1H).
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-toluol sulfonylmethyliso-cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[CH:6]=CC(O)=[CH:3][CH:2]=1.S(=[CH:12][N+:13]#[C-:14])(=O)=O.[CH2:15]([O:17][C:18](=[O:22])/[CH:19]=[CH:20]/[CH3:21])[CH3:16]>>[CH3:3][C:2]1[C:1]([CH3:8])=[CH:6][NH:13][CH:12]=1.[CH2:15]([O:17][C:18]([C:19]1[C:20]([CH3:21])=[CH:14][NH:13][CH:12]=1)=[O:22])[CH3:16] |f:0.1|

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
p-toluol sulfonylmethyliso-cyanide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)O)C.S(=O)(=O)=C[N+]#[C-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(\C=C\C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CNC=C1C
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.